molecular formula C17H20N2O3S B5834953 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

Número de catálogo B5834953
Peso molecular: 332.4 g/mol
Clave InChI: GAVUAVAVHUUZEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[Benzyl(methylsulfonyl)amino]-N-ethylbenzamide, also known as BMS-470,539, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine protease that cleaves peptides from the N-terminus of proteins, including incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these incretins, which in turn leads to increased insulin secretion and decreased glucagon secretion, ultimately resulting in improved glycemic control.

Mecanismo De Acción

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide inhibits DPP-4 by binding to the active site of the enzyme. This prevents DPP-4 from cleaving incretins such as GLP-1 and GIP, resulting in increased levels of these peptides. GLP-1 and GIP then stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from pancreatic alpha cells, ultimately leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glycemic control, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have other biochemical and physiological effects. For example, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to increase levels of adiponectin, a hormone that regulates glucose and lipid metabolism. 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has also been shown to decrease levels of inflammatory markers such as C-reactive protein and interleukin-6.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, one limitation of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide is that it is specific for DPP-4 and does not inhibit other enzymes that may also play a role in glucose metabolism.

Direcciones Futuras

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide. One area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in combination with other antidiabetic agents such as metformin or insulin. Another area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in the treatment of other metabolic disorders such as obesity or non-alcoholic fatty liver disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide.

Métodos De Síntesis

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group on the benzylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with N-methylsulfonyl chloride to form the N-methylsulfonyl derivative. The Boc group is then removed, and the resulting amine is coupled with N-ethylbenzamide to form the final product.

Aplicaciones Científicas De Investigación

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide improves glycemic control in patients with type 2 diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have a low risk of hypoglycemia and to be well-tolerated by patients.

Propiedades

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-18-17(20)15-11-7-8-12-16(15)19(23(2,21)22)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVUAVAVHUUZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.